molecular formula C7H10N6S B4453632 N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

Cat. No.: B4453632
M. Wt: 210.26 g/mol
InChI Key: CEUBRPPVEJUONO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is a synthetic compound that belongs to the class of heterocyclic organic compounds. It features a tetrazole ring, which is known for its stability and versatility in various chemical reactions. The presence of the thiophene ring adds to its unique chemical properties, making it a compound of interest in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE typically involves the reaction of 5-methylthiophene-2-carboxaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then subjected to cyclization with sodium azide under acidic conditions to yield the desired tetrazole derivative. The reaction conditions often include:

    Temperature: 80-100°C

    Solvent: Ethanol or methanol

    Catalyst: Acidic medium (e.g., hydrochloric acid)

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature and pH, is common. Additionally, purification steps like recrystallization or chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Dichloromethane, acetonitrile

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones

    Reduction Products: Amines

    Substitution Products: Various substituted tetrazoles

Scientific Research Applications

N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE involves its interaction with specific molecular targets. The tetrazole ring can mimic the structure of certain biological molecules, allowing it to bind to enzymes and inhibit their activity. This binding can disrupt various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((5-methylthiophen-2-yl)methylene)-1-(pyridin-2-yl)methanamine
  • (E)-1-(5-Methylthiophen-2-yl)-N-(4-nitrophenyl)methanimine

Uniqueness

N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE is unique due to its combination of a tetrazole ring and a thiophene ring. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

1-N-[(5-methylthiophen-2-yl)methyl]tetrazole-1,5-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N6S/c1-5-2-3-6(14-5)4-9-13-7(8)10-11-12-13/h2-3,9H,4H2,1H3,(H2,8,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEUBRPPVEJUONO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CNN2C(=NN=N2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 2
N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 3
Reactant of Route 3
N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 4
N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 5
N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE
Reactant of Route 6
N1-[(5-METHYLTHIOPHEN-2-YL)METHYL]-1H-1,2,3,4-TETRAZOLE-1,5-DIAMINE

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